
Mao-B-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-B-IN-10 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Parkinson’s disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. One common synthetic route involves the use of quinolin-2-one scaffold, which is known for its selectivity towards MAO-B . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions and catalysts . The use of automated systems and advanced analytical tools ensures the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Mao-B-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mao-B-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of MAO-B in neurotransmitter metabolism.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Parkinson’s disease.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug screening assays.
Wirkmechanismus
Mao-B-IN-10 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition increases the availability of monoamine neurotransmitters like dopamine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets include the active site of the MAO-B enzyme, where this compound binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selegiline: Another selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: A more potent MAO-B inhibitor with fewer side effects compared to Selegiline.
Uniqueness
Mao-B-IN-10 stands out due to its high selectivity and potency towards MAO-B, making it a promising candidate for therapeutic applications. Its unique quinolin-2-one scaffold contributes to its selectivity and efficacy .
Eigenschaften
Molekularformel |
C23H26N2O4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[4-[(E)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxoprop-1-enyl]-2-methoxyphenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O4/c1-4-24(2)23(27)29-20-11-9-17(15-21(20)28-3)10-12-22(26)25-14-13-18-7-5-6-8-19(18)16-25/h5-12,15H,4,13-14,16H2,1-3H3/b12-10+ |
InChI-Schlüssel |
LFDKTRKHMGXBPS-ZRDIBKRKSA-N |
Isomerische SMILES |
CCN(C)C(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C3C2)OC |
Kanonische SMILES |
CCN(C)C(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C3C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(6-oxo-1-phenyl-4,5-dihydropyridazin-3-yl)phenyl]-3-phenylthiourea](/img/structure/B12416906.png)
![13-[2-carboxy-3,4,6-trichloro-5-[2-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]amino]-2-oxoethyl]sulfanylphenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonate;triethylazanium](/img/structure/B12416916.png)
![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

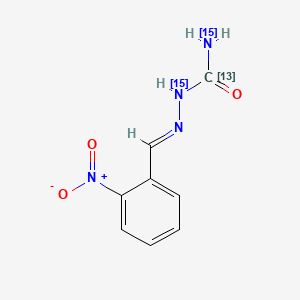
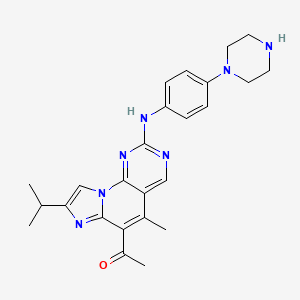
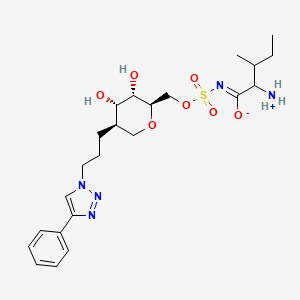
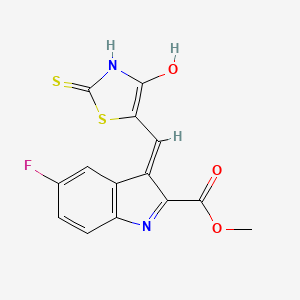

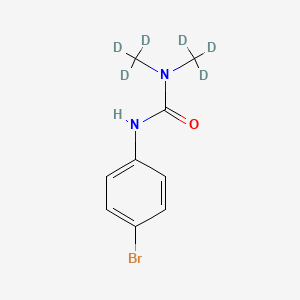
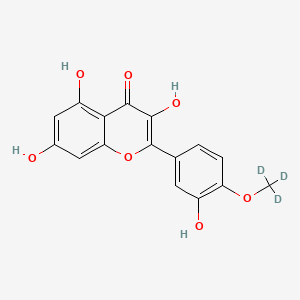
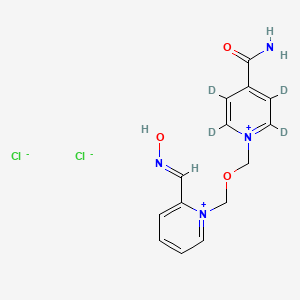

![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)
